molecular formula C15H16N2O5S B6707823 Methyl 2-methoxy-4-[(3-methylpyridin-4-yl)sulfamoyl]benzoate

Methyl 2-methoxy-4-[(3-methylpyridin-4-yl)sulfamoyl]benzoate

Cat. No.: B6707823
M. Wt: 336.4 g/mol
InChI Key: IBUXCEVQHSZWLX-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-4-[(3-methylpyridin-4-yl)sulfamoyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group, a sulfamoyl group, and a pyridinyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-4-[(3-methylpyridin-4-yl)sulfamoyl]benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzoate Core: The benzoate core can be synthesized through esterification of 2-methoxybenzoic acid with methanol in the presence of an acid catalyst.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction using a suitable sulfonating agent such as chlorosulfonic acid, followed by amination with 3-methylpyridine.

    Final Coupling: The final step involves coupling the sulfamoyl-substituted benzoate with the pyridinyl group under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-[(3-methylpyridin-4-yl)sulfamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The sulfamoyl group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2-hydroxy-4-[(3-methylpyridin-4-yl)sulfamoyl]benzoic acid.

    Reduction: Formation of 2-methoxy-4-[(3-methylpyridin-4-yl)amino]benzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methoxy-4-[(3-methylpyridin-4-yl)sulfamoyl]benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of novel materials with unique optical or electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme kinetics and binding interactions.

    Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-4-[(3-methylpyridin-4-yl)sulfamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the pyridinyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methoxybenzoate: Lacks the sulfamoyl and pyridinyl groups, making it less versatile in terms of chemical reactivity and biological activity.

    Methyl 2-[(4-methoxypyridin-3-yl)sulfamoyl]benzoate: Similar structure but with a different substitution pattern on the pyridinyl ring, which can affect its binding affinity and selectivity.

    2-[(4-methoxy-3-methyl-2-pyridinyl)methylthio]benzimidazole: Contains a benzimidazole core instead of a benzoate core, leading to different chemical and biological properties.

Uniqueness

Methyl 2-methoxy-4-[(3-methylpyridin-4-yl)sulfamoyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfamoyl and pyridinyl groups allows for versatile interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 2-methoxy-4-[(3-methylpyridin-4-yl)sulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-10-9-16-7-6-13(10)17-23(19,20)11-4-5-12(15(18)22-3)14(8-11)21-2/h4-9H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUXCEVQHSZWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)NS(=O)(=O)C2=CC(=C(C=C2)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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